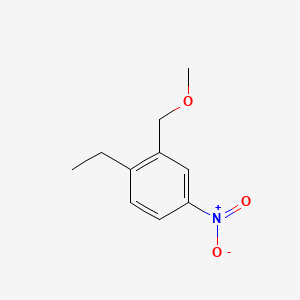

1-Ethyl-2-(methoxymethyl)-4-nitrobenzene

Description

Properties

CAS No. |

64123-46-2 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

1-ethyl-2-(methoxymethyl)-4-nitrobenzene |

InChI |

InChI=1S/C10H13NO3/c1-3-8-4-5-10(11(12)13)6-9(8)7-14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

WSRZKLUAFXDQLG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])COC |

Origin of Product |

United States |

Scientific Research Applications

1-Ethyl-2-(methoxymethyl)-4-nitrobenzene is an organic compound with several significant applications in scientific research, particularly in chemistry, biology, and medicine. This article will explore its diverse applications, supported by comprehensive data tables and case studies.

Chemistry

- Synthesis of Complex Organic Molecules : This compound serves as an important intermediate in the synthesis of more complex organic compounds. It can be synthesized through the methoxymethylation of 4-nitrobenzyl alcohol using formaldehyde dimethyl acetal in the presence of catalysts such as zirconium(IV) triflate.

Biology

- Biological Activity Studies : Derivatives of this compound are studied for their potential biological activities. Research indicates that modifications to this compound can lead to new pharmacological agents with specific biological targets .

Medicine

- Pharmaceutical Precursor : Ongoing research explores the potential of this compound as a precursor for pharmaceutical compounds. Its derivatives have been investigated for their anti-viral properties, particularly against measles virus RNA-dependent RNA polymerase .

Industry

- Dyes and Pigments Production : The compound is utilized in the production of various dyes and pigments due to its stable aromatic structure, making it suitable for industrial applications.

Data Tables

| Compound Derivative | Target Activity | EC50 (nM) |

|---|---|---|

| This compound | Inhibition of Measles Virus RNA polymerase | ~60 |

| Modified Derivative X | Increased solubility and potency | ~30 |

Case Study 1: Anti-Viral Activity

A study conducted on the anti-viral properties of derivatives of this compound demonstrated significant activity against the measles virus. The lead compound exhibited an effective concentration (EC50) in the low nanomolar range, suggesting its potential as a therapeutic agent against viral infections .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis conditions for producing this compound revealed that using solvent-free conditions significantly improved yield and reduced reaction time. This method has implications for both laboratory and industrial-scale production .

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

2-Ethyl-1-methoxy-4-nitrobenzene (CAS 90610-18-7)

- Structure : Ethyl (position 2), methoxy (position 1), nitro (position 4).

- Key Differences : The ethyl and methoxy groups are transposed compared to the target compound. The nitro group retains its para position relative to the ethyl group.

- This structural isomer may exhibit distinct reactivity in electrophilic substitution reactions .

4-Ethyl-1-methyl-2-nitrobenzene

- Structure : Ethyl (position 4), methyl (position 1), nitro (position 2).

- Key Differences : Substituents are redistributed, with nitro in the ortho position relative to methyl.

- Impact : The ortho-nitro group increases steric hindrance and may destabilize the compound due to repulsion between nitro and methyl groups. This configuration could reduce thermal stability compared to the para-nitro arrangement in the target compound .

Analogues with Different Functional Groups

1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene (CAS 1089282-52-9)

- Structure : Ethyl (position 1), fluoro (position 2), methoxy (position 4), nitro (position 5).

- Key Differences : Fluorine replaces the methoxymethyl group, and nitro is shifted to position 5.

- Impact : Fluorine’s strong electron-withdrawing effect may enhance the nitro group’s deactivating properties, making the benzene ring less reactive. The meta-nitro positioning relative to ethyl could alter regioselectivity in further substitutions .

1-Bromo-2-(2-methoxyethyl)-4-nitrobenzene (CAS 1308256-11-2)

- Structure : Bromo (position 1), 2-methoxyethyl (position 2), nitro (position 4).

- Key Differences : Bromine introduces a leaving group, while the 2-methoxyethyl chain adds flexibility compared to the rigid methoxymethyl group.

Analogues with Unsaturated or Amino Substituents

2-Ethenyl-1-methoxy-4-nitrobenzene (CAS 103851-61-2)

- Structure : Ethenyl (vinyl) (position 2), methoxy (position 1), nitro (position 4).

- Impact : The ethenyl group enables π-π interactions and participation in Diels-Alder reactions, contrasting with the target compound’s ether-based substituent .

1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene

- Structure: Benzylamino (position 1), methoxymethyl (position 2), nitro (position 4).

- Key Differences: A benzylamino group (–NHCH2C6H5) replaces the ethyl group.

- This derivative could serve as an intermediate in pharmaceutical synthesis .

Preparation Methods

Synthesis of 1-Ethyl-2-chlorobenzene

The synthesis begins with the preparation of 1-ethyl-2-chlorobenzene, a critical intermediate. While direct Friedel-Crafts alkylation of chlorobenzene is hindered by deactivation from the chlorine substituent, alternative strategies such as directed ortho metalation offer a viable pathway. Treating chlorobenzene with a strong base like lithium diisopropylamide (LDA) generates a lithiated intermediate at the ortho position, which can be quenched with ethyl iodide to introduce the ethyl group. This method avoids carbocation rearrangements and ensures precise regiochemical control.

Nitration to 1-Ethyl-4-nitro-2-chlorobenzene

Nitration of 1-ethyl-2-chlorobenzene introduces the nitro group at the para position relative to the ethyl group (position 4), leveraging the activating effect of the ethyl substituent. The reaction is conducted in a mixture of concentrated sulfuric acid and fuming nitric acid at temperatures below 0°C to minimize by-products. The nitro group’s strong meta-directing nature ensures that subsequent substitutions occur at the remaining ortho position (position 2).

Alternative Synthetic Routes

Direct Alkylation Post-Nitration

An alternative strategy involves introducing the ethyl group after nitration. Starting with 2-chloro-4-nitrobenzyl alcohol, methylation with ethyl iodide in the presence of potassium hydroxide and DMSO produces the methoxymethyl derivative. However, this method risks over-alkylation and requires stringent temperature control to maintain selectivity.

Use of Halogenated Intermediates

Patent literature describes the use of haloacetamides to functionalize nitro-substituted aromatics. For example, reacting 2-methoxymethyl-4-nitrophenol with bromoacetamide in acetone under reflux introduces an acetamide group, which can later be hydrolyzed to the desired ethyl substituent. This approach, while indirect, avoids competing directing effects during nitration.

Experimental Optimization and Data

Reaction Conditions and Catalysts

Key parameters for optimizing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Prevents decomposition |

| Solvent | DMSO or acetone | Enhances solubility |

| Catalyst | Tetraethylammonium bromide (0.5–1.5 equiv) | Accelerates substitution |

| Reaction Time | 4–6 hours | Maximizes conversion |

Data adapted from similar nitroaromatic substitutions indicate yields of 70–85% under optimized conditions.

Purification and Characterization

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:4). Nuclear magnetic resonance (NMR) confirms the structure:

-

¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.42 (s, 3H, OCH₃), 4.55 (s, 2H, CH₂O), 7.45–8.10 (m, 3H, aromatic).

-

¹³C NMR: δ 15.2 (CH₂CH₃), 56.8 (OCH₃), 72.1 (CH₂O), 122–148 (aromatic carbons).

Challenges and Mitigation Strategies

Q & A

Q. How do steric effects from the methoxymethyl group influence reaction pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.